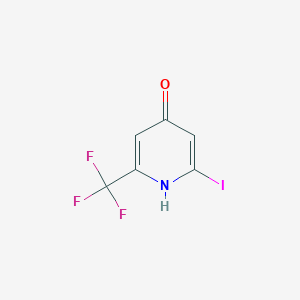![molecular formula C10H6BrF2NO2 B1447425 2-[2-Bromo-6-cyano-3-(difluoromethyl)phenyl]acetic acid CAS No. 1806060-93-4](/img/structure/B1447425.png)
2-[2-Bromo-6-cyano-3-(difluoromethyl)phenyl]acetic acid
Overview
Description
2-[2-Bromo-6-cyano-3-(difluoromethyl)phenyl]acetic acid (2-BCDFPAA) is an organic compound that has a wide range of applications in scientific research. It is a versatile compound that can be used to synthesize a variety of compounds, including pharmaceuticals, pesticides, and agrochemicals. In addition, 2-BCDFPAA has been used in the synthesis of various small molecules, including those used in medical applications. It has also been used in the synthesis of dyes, fluorescent probes, and other compounds.
Scientific Research Applications
2-[2-Bromo-6-cyano-3-(difluoromethyl)phenyl]acetic acid has been used in a wide range of scientific research applications. It has been used as a reagent in the synthesis of various small molecules, including those used in medical applications. It has also been used in the synthesis of dyes, fluorescent probes, and other compounds. In addition, it has been used in the synthesis of pharmaceuticals, pesticides, and agrochemicals.
Mechanism Of Action
2-[2-Bromo-6-cyano-3-(difluoromethyl)phenyl]acetic acid is an organic compound that acts as a catalyst in the synthesis of various small molecules. It acts by forming a covalent bond between two molecules, which then allows the molecules to react with each other more quickly and efficiently. This process is known as catalysis.
Biochemical And Physiological Effects
2-[2-Bromo-6-cyano-3-(difluoromethyl)phenyl]acetic acid has been found to have a wide range of biochemical and physiological effects. It has been found to have anti-inflammatory and antioxidant properties, as well as the ability to reduce inflammation and oxidative stress. In addition, it has been found to have anti-cancer properties, as well as the ability to inhibit the growth of cancer cells.
Advantages And Limitations For Lab Experiments
The use of 2-[2-Bromo-6-cyano-3-(difluoromethyl)phenyl]acetic acid in laboratory experiments has a number of advantages, including its ease of synthesis, its low cost, and its non-toxic nature. Additionally, it can be used as a catalyst in the synthesis of a wide range of compounds, including pharmaceuticals, pesticides, and agrochemicals. However, there are some limitations to the use of 2-[2-Bromo-6-cyano-3-(difluoromethyl)phenyl]acetic acid in laboratory experiments, including its instability in the presence of light and oxygen, as well as its potential to undergo hydrolysis.
Future Directions
The use of 2-[2-Bromo-6-cyano-3-(difluoromethyl)phenyl]acetic acid in scientific research is expected to continue to expand in the future. Potential future directions include its use in the synthesis of new pharmaceuticals, pesticides, and agrochemicals, as well as its use as a fluorescent probe for imaging and detection of various molecules. Additionally, it could be used in the development of new catalysts for the synthesis of various small molecules. Finally, it could be used in the development of new materials, such as polymers and nanomaterials.
properties
IUPAC Name |
2-[2-bromo-6-cyano-3-(difluoromethyl)phenyl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6BrF2NO2/c11-9-6(10(12)13)2-1-5(4-14)7(9)3-8(15)16/h1-2,10H,3H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCNIELPTWLADFN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1C#N)CC(=O)O)Br)C(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6BrF2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[2-Bromo-6-cyano-3-(difluoromethyl)phenyl]acetic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






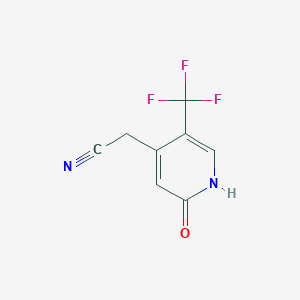

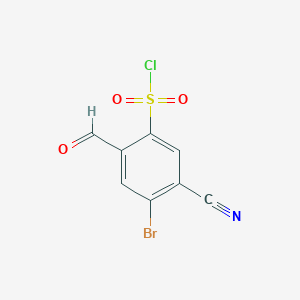
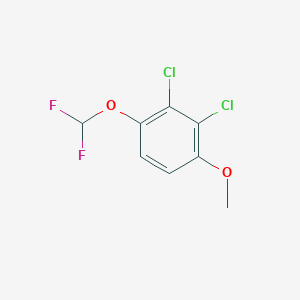
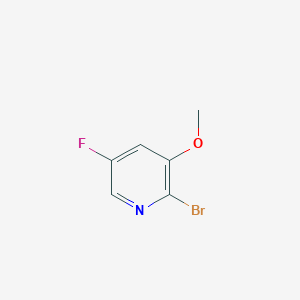

![6-Bromo-8-cyclopropyl-2-methylimidazo[1,2-a]pyrazine](/img/structure/B1447357.png)


